molecular formula C12H12N4O B2704326 N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide CAS No. 2094256-80-9

N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide

Cat. No.: B2704326
CAS No.: 2094256-80-9
M. Wt: 228.255
InChI Key: YRLAPLZKTIBPIB-UHFFFAOYSA-N
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Description

N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazines and carboxylic acids.

    Attachment of the Phenyl Group: The triazole ring is then functionalized with a phenyl group through a coupling reaction.

    Introduction of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .

Mechanism of Action

The mechanism of action of N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other triazole derivatives, such as fluconazole and voriconazole, are well-known for their antifungal properties.

    Uniqueness: Unlike other triazole derivatives, this compound has a unique structure that allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-12(17)14-7-10-4-3-5-11(6-10)16-9-13-8-15-16/h2-6,8-9H,1,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLAPLZKTIBPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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